N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide
Description
This compound features a quinazoline-2,4-dione core substituted at position 3 with a 4-methoxyphenyl group. The acetamide side chain at position 1 is further modified with a 3-methoxyphenyl moiety. The structure combines electron-donating methoxy groups with the hydrogen-bonding capabilities of the quinazoline dione system, making it a candidate for biological interactions, particularly in kinase inhibition or anticonvulsant activity .
Properties
CAS No. |
899923-25-2 |
|---|---|
Molecular Formula |
C24H21N3O5 |
Molecular Weight |
431.448 |
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-31-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26(24(27)30)15-22(28)25-16-6-5-7-19(14-16)32-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
WYWOEKNVHDORMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a quinazolinone backbone, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure includes two methoxy groups on the phenyl rings, contributing to its lipophilicity and potentially enhancing its biological interactions.
Anticancer Activity
Research indicates that compounds within the quinazolinone family exhibit significant anticancer properties. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines. Notably, studies have reported that related quinazoline derivatives can inhibit tumor growth in multiple types of cancers:
| Compound | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung) | 10.5 |
| Compound B | MCF-7 (breast) | 8.7 |
| Compound C | HeLa (cervical) | 12.0 |
These findings suggest that the target compound may also possess similar anticancer properties due to its structural similarities with other active quinazolinones .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Quinazolines are known for their broad-spectrum antibacterial properties. For instance, studies have demonstrated that similar compounds effectively inhibit the growth of various bacterial strains including MRSA and Mycobacterium tuberculosis:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.98 µg/mL |
| Mycobacterium tuberculosis | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
These results indicate a promising avenue for further exploration in treating antibiotic-resistant infections .
The mechanism through which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action may stem from interference with bacterial cell wall integrity.
Study on Anticancer Effects
A recent study evaluated a series of quinazoline derivatives against various cancer cell lines. Among these, a derivative structurally akin to this compound exhibited significant antiproliferative activity against A549 cells with an IC50 value of approximately 10 µM .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of quinazoline derivatives against resistant strains of bacteria. The compound demonstrated substantial activity against MRSA with an MIC value of 0.98 µg/mL, highlighting its potential as a lead compound for developing new antibacterial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that certain quinazolinone derivatives can act as potent inhibitors of cancer cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .
Anticonvulsant Properties
The compound's structure suggests potential anticonvulsant activity. Quinazoline derivatives have been documented to possess anticonvulsant effects, likely due to their ability to modulate neurotransmitter systems in the brain. This makes them candidates for further development as therapeutic agents in treating epilepsy and other seizure disorders .
Analgesic and Anti-inflammatory Effects
This compound may also exhibit analgesic and anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory mediators and reduce pain responses in various models . This suggests that the compound could be explored for use in pain management therapies.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been recognized in several studies. These compounds can inhibit the growth of bacteria and fungi by disrupting their cellular functions. The presence of methoxy groups in the structure may enhance this activity by improving solubility and bioavailability .
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies that focus on green chemistry principles. Recent advancements in synthetic protocols emphasize environmentally friendly approaches that yield high purity compounds with minimal waste.
Table 1: Synthesis Methods for Quinazoline Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Dione Derivatives with Varied Substituents
Substituent Modifications on the Quinazoline Core
- N-(5-chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS 941887-27-0): Replaces the 4-methoxyphenyl group with a 3-methyloxadiazolemethyl substituent. Molecular weight: 455.8 vs. 421.4 for the target compound.
N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS 941934-38-9):
Halogen-Substituted Derivatives
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives: Substitutes methoxy groups with chlorine atoms (e.g., 3-Cl, 4-Cl).
Modifications in the Acetamide Side Chain
- 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (CAS 497077-23-3): Replaces the direct acetamide linkage with a phenoxy ether. Molecular weight: 415.44 vs. 421.4 for the target compound. The ether linkage may reduce metabolic stability due to susceptibility to hydrolysis compared to the acetamide bond .
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (CAS 525582-59-6):
Heterocyclic Core Replacements
- 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide (ZINC C13637710): Replaces the quinazoline dione with a thiazole ring.
Structural and Functional Analysis Table
Research Findings and Implications
- Anticonvulsant Activity : Derivatives in with chlorine substituents (e.g., 3-Cl, 4-Cl) showed moderate anticonvulsant activity in rodent models, suggesting the target compound’s methoxy groups may offer a balance between potency and toxicity .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of thioacetohydrazides with substituted phenyl groups. This contrasts with ’s metal-complexed derivatives, which require ruthenium intermediates .
- Thermodynamic Properties : The absence of chlorine or fluorine in the target compound may result in lower melting points compared to halogenated analogs, as seen in and .
Preparation Methods
Synthesis Strategies and Retrosynthetic Analysis
The target molecule features a 3,4-dihydroquinazolin-2,4-dione core substituted with a 4-methoxyphenyl group at position 3 and an acetamide side chain at position 1. Retrosynthetically, the molecule can be dissected into two primary fragments:
- 3-(4-Methoxyphenyl)-3,4-dihydroquinazoline-2,4-dione : Synthesized via cyclization of anthranilic acid derivatives or oxidative rearrangement of isatin precursors.
- N-(3-Methoxyphenyl)acetamide : Prepared through acetylation of 3-methoxyaniline or nucleophilic substitution reactions.
Coupling these fragments requires strategic functionalization, often employing chloroacetyl intermediates or click chemistry protocols.
Stepwise Synthetic Procedures
Synthesis of 3-(4-Methoxyphenyl)-3,4-Dihydroquinazoline-2,4-Dione
Cyclocondensation of Anthranilic Acid Derivatives
A common approach involves reacting anthranilic acid with thioacetamide under acidic conditions to form 2-methylquinazolin-4(3H)-one. Subsequent functionalization with 4-methoxybenzaldehyde via aldol condensation introduces the 4-methoxyphenyl group.
Procedure :
- Anthranilic acid (10 mmol) and thioacetamide (10 mmol) are fused at 150°C for 3 hours to yield 2-methylquinazolin-4(3H)-one.
- The product is refluxed with 4-methoxybenzaldehyde (10 mmol) in glacial acetic acid containing anhydrous sodium acetate (20 mmol) for 8 hours.
- The crude product is recrystallized from ethanol, yielding 3-(4-methoxyphenyl)-3,4-dihydroquinazoline-2,4-dione as white crystals (Yield: 78%, m.p. 153–155°C).
Key Characterization Data :
- IR (KBr) : 1693 cm⁻¹ (C=O), 1574 cm⁻¹ (C=N).
- ¹H-NMR (DMSO-d₆) : δ 7.51–7.86 (m, aromatic protons), δ 4.33 (s, CH₂).
Oxidative Rearrangement Using I₂/TBHP
An alternative method employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) to facilitate oxidative rearrangement of isatin with o-amino-N-aryl benzamides.
Procedure :
- Isatin (10 mmol) and o-amino-N-(4-methoxyphenyl)benzamide (10 mmol) are stirred in DMF at 80°C with I₂ (20 mol%) and TBHP (2 equiv) for 12 hours.
- The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the quinazolinone core (Yield: 65%).
Synthesis of N-(3-Methoxyphenyl)Acetamide
Acetylation of 3-Methoxyaniline
3-Methoxyaniline (10 mmol) is treated with acetic anhydride (12 mmol) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours. The product is washed with NaHCO₃ and brine, yielding N-(3-methoxyphenyl)acetamide (Yield: 92%).
Coupling of Quinazolinone and Acetamide Fragments
Chloroacetylation and Nucleophilic Substitution
- The quinazolinone core (10 mmol) is treated with chloroacetyl chloride (12 mmol) in DMF at 0°C, followed by stirring at room temperature for 5 hours to form 1-chloroacetyl-3-(4-methoxyphenyl)quinazoline-2,4-dione.
- N-(3-Methoxyphenyl)acetamide (10 mmol) is added to the chloroacetyl intermediate in the presence of triethylamine (2 equiv) in DCM. The mixture is stirred at 20°C for 12 hours, yielding the final product after purification (Yield: 85%).
Optimization Note :
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
| Parameter | Optimal Condition | Alternative Conditions | Yield Impact |
|---|---|---|---|
| Solvent | DCM | THF, Acetonitrile | -10% to -15% |
| Temperature | 20°C | 0°C, 40°C | -5% to -20% |
| Base | Triethylamine | Pyridine, DIPEA | Comparable |
Analytical Characterization
Challenges and Alternative Approaches
Q & A
Q. What are the optimal synthetic routes for synthesizing this quinazoline-derived acetamide, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer: The synthesis of quinazoline-acetamide derivatives typically involves multi-step reactions. Key steps include:
- Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid) to form the 2,4-dioxo-3,4-dihydroquinazoline scaffold .
- Acetamide Linkage : Coupling the quinazoline intermediate with substituted phenylacetamide groups using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF or THF .
- Critical Reaction Parameters :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
Q. Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Quinazoline Formation | Acetic acid, reflux, 6h | 65–70 | >95% | |
| Acetamide Coupling | DMF, EDC/DMAP, 24h, RT | 55–60 | 90–92% | |
| Final Purification | Column chromatography (SiO₂, EtOAc/Hexane) | – | >98% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ 3.8–3.9 ppm for -OCH₃) and quinazoline carbonyl (δ 165–170 ppm) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 447.15) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: MeCN/H₂O with 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict biological targets, and what experimental validation strategies are recommended?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets like EGFR or COX-2. The quinazoline core shows high affinity for ATP-binding pockets (docking score: −9.2 kcal/mol) .
- Validation Strategies :
- In Vitro Enzymatic Assays : Test inhibition of COX-2 (IC₅₀) using a fluorometric kit .
- Cellular Apoptosis Assays : Measure caspase-3 activation in cancer cell lines (e.g., MCF-7) .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?
Methodological Answer: Contradictions often arise from assay variability or differential target engagement. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing (MIC vs. MBC) and NCI-60 panels for anticancer screening .
- Mechanistic Profiling : Compare transcriptomic responses in bacterial vs. cancer cells (RNA-seq) to identify pathway-specific effects .
Q. Table 2: Biological Activity Discrepancies
| Study | Activity (IC₅₀/MIC) | Model System | Key Finding | Reference |
|---|---|---|---|---|
| Antimicrobial | MIC = 8 µg/mL | S. aureus | Disrupts cell wall synthesis | |
| Anticancer | IC₅₀ = 12 µM | HeLa cells | Induces G1/S cell cycle arrest |
Q. What structural modifications enhance the compound’s stability under physiological conditions?
Methodological Answer:
- Proteolytic Stability : Replace the acetamide linker with a methyleneoxy group to reduce enzymatic hydrolysis .
- pH Stability : Conduct accelerated degradation studies (40°C, pH 1–9) monitored by HPLC. Methoxy groups at para-positions improve resistance to acidic hydrolysis .
Q. How do substituent variations on the quinazoline core impact structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂, Cl) : Enhance anticancer activity but reduce solubility.
- Methoxy Substitutions : Improve bioavailability (logP reduction from 3.2 to 2.8) .
Q. Table 3: Substituent Effects on Activity
| Substituent (R) | Anticancer IC₅₀ (µM) | logP | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 4-OCH₃ | 18.5 | 2.8 | 0.45 | |
| 3-NO₂ | 9.2 | 3.5 | 0.12 |
Q. What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
- Pharmacophore Optimization : Remove or modify the 3-methoxyphenyl group to reduce CYP3A4 inhibition .
- Toxicokinetic Profiling : Monitor plasma protein binding (>95%) and hepatic clearance (microsomal stability assays) .
Notes
- Key Challenges : Balancing lipophilicity (logP 2–3) and aqueous solubility remains critical for in vivo efficacy.
- Emerging Directions : Explore dual-target inhibition (e.g., EGFR/PI3K) using hybrid quinazoline scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
